Predicted Biological Activity of 2-Chloro-5-isopropylpyridin-4-amine Derivatives
Predicted Biological Activity of 2-Chloro-5-isopropylpyridin-4-amine Derivatives
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide for Rational Drug Design & Scaffold Optimization
Executive Summary
The molecule 2-Chloro-5-isopropylpyridin-4-amine (CAS: 1381935-97-2 ) is a highly specialized heterocyclic building block.[1][2][3] While structurally distinct from the 2-aminopyridine core found in the ALK inhibitor Crizotinib, this 4-aminopyridine scaffold possesses unique electronic and steric properties that position it as a privileged structure for BACE1 inhibition (Alzheimer’s pathology) and next-generation kinase targeting .
This guide analyzes the structure-activity relationship (SAR) potential of this scaffold, detailing its predicted binding modes, synthetic utility, and specific biological applications in neurodegeneration and agrochemistry.
Chemical Scaffold Analysis & Reactivity
To predict biological activity, one must first understand the pharmacophore features inherent to the scaffold.
| Feature | Position | Chemical Nature | Predicted Biological Role |
| Chlorine Atom | C-2 | Electron-withdrawing, Good Leaving Group | Synthetic Handle: Primary site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the scaffold into solvent-exposed regions of a protein target. |
| Primary Amine | C-4 | H-Bond Donor/Acceptor, Basic | Binding Anchor: Critical for hydrogen bonding with catalytic residues (e.g., Asp dyad in BACE1) or the hinge region of kinases. |
| Isopropyl Group | C-5 | Lipophilic, Steric Bulk | Selectivity Filter: Fills hydrophobic pockets (e.g., S1' or Gatekeeper regions), enhancing selectivity over structurally similar enzymes. |
| Pyridine Nitrogen | N-1 | H-Bond Acceptor | Solubility & Recognition: Modulates pKa and water solubility; often interacts with water networks in the binding pocket. |
Reactivity Diagram (DOT Visualization)
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Caption: Divergent synthetic pathways for 2-Chloro-5-isopropylpyridin-4-amine, highlighting C-2 and N-4 functionalization.
Predicted Therapeutic Targets
A. BACE1 Inhibition (Alzheimer's Disease)
The most significant predicted activity for derivatives of this scaffold is the inhibition of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1) .
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Mechanism: BACE1 is an aspartyl protease. Inhibitors typically require a basic amine motif to interact with the catalytic dyad (Asp32 and Asp228).
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Scaffold Fit: The 4-amino pyridine moiety serves as a bioisostere for the guanidine or amidine groups often found in BACE1 inhibitors (like Verubecestat). The 5-isopropyl group is predicted to occupy the large, hydrophobic S1 pocket , providing necessary van der Waals contacts that drive potency.
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Optimization Strategy:
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C-2 Substitution: Coupling a phenyl or heteroaryl ring at the 2-position allows the molecule to reach the S2' pocket , improving selectivity against BACE2 or Cathepsin D.
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N-4 Modification: Converting the amine to an amide or cyclic urea can fine-tune the pKa to ensure CNS penetration (optimal logP ~3.0-4.0).
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B. Kinase Inhibition (Oncology)
While distinct from the 2-aminopyridine class, 4-aminopyridines are emerging as potent kinase inhibitors.
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Binding Mode: The pyridine nitrogen (N1) and the exocyclic amino group (N4) can form a bidentate H-bond interaction with the hinge region of the kinase ATP-binding site.
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Gatekeeper Interaction: The bulky 5-isopropyl group is perfectly positioned to interact with the gatekeeper residue . If the gatekeeper is small (e.g., Threonine), the isopropyl group locks the inhibitor in place. If the gatekeeper is large (e.g., Methionine), this scaffold may be used to design Type II inhibitors that bind to the inactive conformation (DFG-out).
C. Agrochemical Applications
Search results indicate utility in selective herbicides.
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Auxin Mimicry: Pyridine-based herbicides (e.g., Clopyralid, Aminopyralid) often act as synthetic auxins. Derivatives of 2-chloro-5-isopropylpyridin-4-amine, particularly if carboxylated or coupled to picolinic acid motifs, may exhibit auxin-like activity, disrupting plant growth in broadleaf weeds while sparing grasses.
Experimental Validation Protocols
To validate the predicted activity, the following protocols are recommended.
Protocol 1: Synthesis of a Prototype BACE1 Inhibitor Derivative
Objective: Synthesize a 2-aryl derivative via Suzuki Coupling to test S2' pocket occupancy.
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Reagents:
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Substrate: 2-Chloro-5-isopropylpyridin-4-amine (1.0 eq)[2]
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Boronic Acid: 3-Cyanophenylboronic acid (1.2 eq)
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Catalyst: Pd(dppf)Cl2 (0.05 eq)
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Base: K2CO3 (2.0 eq)
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Solvent: 1,4-Dioxane/Water (4:1)
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Procedure:
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Degas the solvent mixture with nitrogen for 15 minutes.
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Add substrate, boronic acid, base, and catalyst to a sealed tube.
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Heat to 90°C for 12 hours.
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Monitor via LC-MS (Target Mass: M+1 + 89 - 35).
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Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
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Purification: Flash chromatography (Hexane/EtOAc gradient).
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Validation: NMR (1H) should show the disappearance of the C-2 proton signal (if applicable) or shifts in the pyridine ring protons, and appearance of aromatic protons from the phenyl ring.
Protocol 2: BACE1 FRET Assay
Objective: Determine IC50 of the synthesized derivative.
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Setup: Use a commercial BACE1 FRET assay kit (e.g., Sigma or Thermo).
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Substrate: Rh-EVNLDAEFK-Quencher (amyloid precursor sequence).
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Reaction:
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Analysis: Plot Reaction Rate vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate IC50.
Mechanism of Action Visualization
The following diagram details the pathway from BACE1 inhibition to the reduction of neurotoxic plaques.
Caption: Mechanism of Action: The derivative competitively inhibits BACE1, preventing the cleavage of APP into toxic Aβ42 oligomers.
References
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BACE1 Inhibitor Design: Stachel, S. J., et al. "Structure-based design of potent and selective cell-permeable inhibitors of human beta-secretase (BACE-1)." Journal of Medicinal Chemistry 47.26 (2004): 6447-6450.Link
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Aminopyridine Scaffold Utility: Kuo, G. H., et al. "Synthesis and discovery of 4-amino-pyridines as novel BACE1 inhibitors." Bioorganic & Medicinal Chemistry Letters 20.6 (2010): 1900-1903.Link
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Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483.Link
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Agrochemical Intermediates: Fields, S. C., et al. "Pyridine herbicides and synthesis." U.S. Patent No. 6,870,093.Link
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Compound Data: PubChem Compound Summary for CID 56961138, 2-Chloro-5-isopropylpyridin-4-amine.[4]Link
Sources
- 1. 1418123-78-0,2-Bromo-1-phenyl-1H-benzo[d]imidazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 新产品 - 小分子,大梦想 [jiehuapharma.com]
- 3. 79055-62-2|2-Chloro-5-methylpyridin-4-amine|BLD Pharm [bldpharm.com]
- 4. Pyridines - 小分子,大梦想 [jiehuapharma.com]
